Methyl 4-(2-oxopropyl)benzoate
Description
Contextualization within Benzoic Acid Ester Chemistry
Methyl 4-(2-oxopropyl)benzoate is a derivative of benzoic acid, a fundamental scaffold in organic and medicinal chemistry. britannica.comontosight.ai Benzoic acid and its esters are known for their broad utility, serving as precursors to dyes, polymers, and a vast array of pharmaceuticals. dergipark.org.tr The esterification of benzoic acid is a common transformation, often catalyzed by acids or, in more advanced methods, by catalysts like tin(II) compounds or through the use of ionic liquids to enhance reaction efficiency and environmental friendliness. dergipark.org.trgoogle.com
The methyl benzoate (B1203000) portion of the molecule provides a site for typical ester reactions, such as hydrolysis back to the carboxylic acid or transesterification. evitachem.com More significantly, the aromatic ring of the benzoate can undergo electrophilic substitution reactions, although the specific conditions are influenced by the directing effects of the ester and the alkyl ketone substituents. docbrown.info This dual reactivity of the benzoate core is a cornerstone of its utility in constructing more complex molecular architectures.
Significance of the 2-Oxopropyl Moiety in Molecular Design and Functionality
The presence of the 2-oxopropyl group is a key feature that distinguishes this compound and imparts significant synthetic potential. This moiety contains a ketone carbonyl group and an adjacent active methylene (B1212753) group, both of which are hubs for a variety of chemical transformations.
The ketone can undergo nucleophilic addition, reduction to a secondary alcohol, or be a handle for forming carbon-carbon bonds through reactions like the aldol (B89426) condensation or the Wittig reaction. evitachem.com The active methylene group, positioned between the carbonyl group and the aromatic ring, can be deprotonated to form an enolate, which is a powerful nucleophile for alkylation and acylation reactions. This reactivity allows for the extension of the carbon chain and the introduction of new functional groups.
Recent research has highlighted the strategic importance of the 2-oxopropyl group in the synthesis of complex natural products. For instance, the stereoselective construction of a trans-vicinal 2-oxopropyl moiety was a critical step in the total synthesis of iheyamine B. acs.org Furthermore, catalytic reactions involving (2-oxopropyl)phosphonates have been developed to selectively form C-C bonds at the γ-position, demonstrating the nuanced control that can be achieved with this functional group. wiley.com
Overview of Current Academic Research Trajectories and Potential Applications as a Synthetic Building Block
Current research efforts are focused on leveraging the unique reactivity of this compound as a versatile synthetic building block. Its bifunctional nature allows for sequential or one-pot reactions to rapidly build molecular complexity. For example, the ketone can be transformed into a heterocyclic ring system, a common motif in pharmacologically active compounds, while the ester can be modified to tune solubility or to act as a linking point to other molecules.
The compound serves as an intermediate in the synthesis of more elaborate molecules with potential applications in medicinal chemistry and materials science. Derivatives of similar structures have shown promise as antimicrobial and anticancer agents, suggesting that analogues of this compound could be explored for similar biological activities. The ability to modify both the aromatic ring and the side chain provides a pathway to a library of new compounds for screening and development.
Interactive Data Table: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 22744-50-9 |
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-oxopropyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)7-9-3-5-10(6-4-9)11(13)14-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLNFWPLMKLQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456569 | |
| Record name | Methyl 4-(2-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22744-50-9 | |
| Record name | Methyl 4-(2-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of Methyl 4 2 Oxopropyl Benzoate
Reactivity at the Ester Functionality
The ester group in methyl 4-(2-oxopropyl)benzoate, a methyl benzoate (B1203000) derivative, is susceptible to nucleophilic acyl substitution reactions.
Hydrolysis and Transesterification Pathways
Hydrolysis: The ester can be hydrolyzed to 4-(2-oxopropyl)benzoic acid and methanol (B129727). smolecule.com This reaction can be catalyzed by either an acid or a base. smolecule.comlibretexts.org Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water. libretexts.org In base-promoted hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org
Transesterification: This process involves the exchange of the methoxy (B1213986) group of the ester with a different alcohol. smolecule.com The reaction is typically driven by using a large excess of the new alcohol and can be catalyzed by either an acid or a base. libretexts.org For instance, the conversion of one ester to another, such as from a methyl ester to an ethyl ester, can be achieved under these conditions. libretexts.org
Derivatization via Ester Exchange Reactions
Ester exchange, or transesterification, is a key method for derivatizing this compound. By reacting the compound with different alcohols in the presence of a catalyst, a variety of other esters can be synthesized. smolecule.comgoogle.com This reaction allows for the modification of the ester portion of the molecule while leaving the ketone functionality intact. Aminolysis, the reaction with ammonia (B1221849) or primary/secondary amines, can also occur to yield amides. libretexts.org
Transformations Involving the Ketone Group
The ketone group provides a second site for a range of chemical reactions, including nucleophilic additions and modifications at the adjacent alpha-carbon.
Nucleophilic Addition Reactions to the Carbonyl
The carbonyl carbon of the ketone is electrophilic and can be attacked by nucleophiles. ncert.nic.in This is a characteristic reaction of both aldehydes and ketones. ncert.nic.in The general mechanism involves the nucleophile attacking the carbonyl carbon, which leads to the formation of a tetrahedral intermediate. ncert.nic.inlibretexts.org
One documented example is the reaction of this compound with 2-(3-chlorophenyl)-2-hydroxyethylamine. In this reaction, the amine acts as a nucleophile, attacking the ketone's carbonyl group to form an imine derivative, specifically methyl 4-[2-(2-(3-chlorophenyl)-2-hydroxyethylimino)propyl]benzoate. prepchem.com This reaction is often carried out with the removal of water to drive the equilibrium towards the product. prepchem.com Another example involves its reaction with sodium cyanoborohydride and 1-benzylpiperazine, where the ketone is reductively aminated to form methyl 4-[2-(1-benzylpiperazin-4-yl)-propyl]-benzoate. google.com
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent(s) | Product |
|---|---|---|
| Amine | 2-(3-Chlorophenyl)-2-hydroxyethylamine | Methyl 4-[2-(2-(3-chlorophenyl)-2-hydroxyethylimino)propyl]benzoate prepchem.com |
| Amine/Reducing Agent | 1-Benzylpiperazine, Sodium cyanoborohydride | Methyl 4-[2-(1-benzylpiperazin-4-yl)-propyl]-benzoate google.com |
Alpha-Carbon Functionalization (e.g., halogenation)
The carbon atom adjacent to the ketone group (the α-carbon) can be functionalized. For example, halogenation at this position can occur. While direct halogenation of this compound is not extensively detailed in the provided results, the bromination of the related compound, methyl 4-(4-oxobutyl)benzoate, at the α-position to the ketone occurs using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). A similar principle could be applied to this compound.
Oxidation and Reduction Pathways of the Ketone (e.g., oxidation of ketone to carboxylic acid)
Oxidation: Ketones can be oxidized, though they are generally more resistant to oxidation than aldehydes. ncert.nic.in Drastic oxidation of a methyl ketone with a strong oxidizing agent like chromic acid can lead to a carboxylic acid. ncert.nic.in In a biological context, the enzyme CYP199A4 can catalyze the hydroxylation of 4-(2-oxopropyl)benzoic acid at the C1' position to form 4-(1-hydroxy-2-oxopropyl)benzoic acid. mdpi.comnih.gov This α-hydroxyketone can then undergo further enzymatic C-C bond cleavage. mdpi.com
Reduction: The ketone group can be reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can be used for this transformation. For instance, the reduction of an ester to a primary alcohol can be achieved with LiAlH₄. libretexts.org Esters can also be reduced to aldehydes using reagents like diisobutylaluminum hydride (DIBAH). libretexts.org
Table 2: Summary of Reactions
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|---|
| Ester | Hydrolysis | Acid or Base, Water smolecule.comlibretexts.org | Carboxylic Acid |
| Ester | Transesterification | Alcohol, Acid or Base Catalyst smolecule.comlibretexts.org | Different Ester |
| Ketone | Nucleophilic Addition | Amines, etc. prepchem.com | Imine, Substituted Amine, etc. |
| Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Ketone | Oxidation | Strong Oxidizing Agents ncert.nic.in | Carboxylic Acid |
Imine Formation from Ketone Condensation with Amines (e.g., with 2-(3-chlorophenyl)-2-hydroxyethylamine)
The ketone group in this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a cornerstone of organic synthesis, providing a pathway to a wide array of nitrogen-containing compounds. scirp.orgorganic-chemistry.orgchemistryviews.org
A specific example of this transformation is the reaction of this compound with 2-(3-chlorophenyl)-2-hydroxyethylamine. In a documented procedure, these two reactants were refluxed in toluene (B28343), utilizing a Dean-Stark trap to remove the water formed during the reaction. prepchem.com This removal of water is crucial as it shifts the equilibrium towards the formation of the imine product. After three hours, the solvent was removed to yield the target imine, methyl 4-[2-(2-(3-chlorophenyl)-2-hydroxyethylimino)propyl]benzoate. prepchem.com
Reaction Scheme:
this compound + 2-(3-Chlorophenyl)-2-hydroxyethylamine → Methyl 4-[2-(2-(3-chlorophenyl)-2-hydroxyethylimino)propyl]benzoate + H₂O
The mechanism for imine formation typically proceeds under slightly acidic conditions and involves a sequence of steps: protonation of the carbonyl oxygen, nucleophilic attack by the amine, deprotonation of the nitrogen, protonation of the hydroxyl group to form a good leaving group (water), and finally, elimination of water to form the C=N double bond. masterorganicchemistry.com
Aromatic Ring Reactivity
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the substituents already present on the ring: the methyl ester group (-COOCH₃) and the 2-oxopropyl group (-CH₂C(O)CH₃).
The methyl ester group is an electron-withdrawing group and a meta-director. It deactivates the benzene ring towards electrophilic attack by withdrawing electron density, making it less nucleophilic. rsc.orgmnstate.edu The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. rsc.orgmnstate.edugrabmyessay.com
A classic example of this is the nitration of methyl benzoate, which yields predominantly methyl 3-nitrobenzoate. rsc.orgaiinmr.comscribd.com The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent dinitration. grabmyessay.comscribd.com The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com
The 2-oxopropyl group is also deactivating due to the carbonyl group, though its influence on the directing effect is considered in conjunction with the stronger directing power of the ester group. Therefore, electrophilic substitution on this compound is expected to occur at the positions meta to the ester group (positions 3 and 5).
Key Factors in Electrophilic Aromatic Substitution:
| Factor | Description |
|---|---|
| Electron-Withdrawing Groups | Substituents like -COOCH₃ decrease the electron density of the aromatic ring, deactivating it towards electrophilic attack. mnstate.edu |
| Directing Effects | Deactivating groups direct incoming electrophiles to the meta position, as the carbocation intermediates for ortho and para substitution are significantly destabilized. rsc.orgmnstate.edu |
| Reaction Conditions | Low temperatures are often required to control the extent of the reaction and prevent the formation of polysubstituted products. grabmyessay.comscribd.com |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov While typically applied to aryl halides and triflates, recent advancements have expanded the scope to include less reactive electrophiles like esters. nih.govyale.edu
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or pseudohalide, is a prominent example. scirp.orgtcichemicals.com For benzoate derivatives, the C(acyl)-O bond can be activated for cross-coupling. For instance, phenyl esters have been successfully used in non-decarbonylative Suzuki-Miyaura reactions to form ketones. yale.edu The reaction of a halo-substituted methyl benzoate, such as methyl 4-bromobenzoate (B14158574), with a boronic acid under palladium catalysis would lead to the formation of a biaryl compound. chinesechemsoc.org
The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govscirp.org The choice of palladium catalyst, ligands, base, and solvent is critical for the success of the coupling reaction and depends on the specific substrates being used. tcichemicals.com
Common Palladium-Catalyzed Cross-Coupling Reactions:
| Reaction Name | Nucleophile | Electrophile |
|---|---|---|
| Suzuki-Miyaura | Organoboron compound | Organic halide/triflate |
| Buchwald-Hartwig | Amine | Organic halide/triflate |
| Heck | Alkene | Organic halide/triflate |
| Stille | Organostannane | Organic halide/triflate |
| Negishi | Organozinc compound | Organic halide/triflate |
Multi-Component Reactions Utilizing this compound Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates most or all of the atoms of the starting materials. nih.govresearchgate.netmdpi.com These reactions are valued for their atom economy, convergence, and ability to rapidly generate molecular complexity. nih.gov
This compound and similar β-keto-esters are valuable substrates in MCRs for the synthesis of complex heterocyclic systems. rsc.org For example, 1,3,4-oxadiazoles, a class of heterocycles with significant pharmacological interest, can be synthesized from related ketone-containing compounds. nih.govacs.org
One reported method involves a one-pot, three-component reaction between an aromatic carboxylic acid, N-isocyaniminotriphenylphosphorane, and an ester derivative of 2-oxopropyl alcohol (like 2-oxopropyl benzoate). researchgate.net This reaction proceeds at room temperature to produce sterically congested 1,3,4-oxadiazole (B1194373) derivatives in high yields. researchgate.net Another approach describes the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles through a four-component reaction involving an electron-poor ketone (like 2-oxopropyl benzoate), a primary amine, 3-phenyl-2-propynoic acid, and (N-isocyanimino)triphenylphosphorane. tubitak.gov.tr
Furthermore, 5-β-keto-1,2,4-oxadiazoles can be prepared by the condensation of a β-keto-ester with an amidoxime. google.com This reaction can be performed under various conditions, including solvent-free and catalyst-free heating, which aligns with the principles of green chemistry. journalijar.comresearchgate.net
The mechanisms of MCRs can be complex, often involving several sequential or concurrent reaction pathways and a multitude of possible intermediates. researchgate.net Elucidating these mechanisms is challenging but crucial for optimizing reaction conditions and expanding the scope of the reaction. researchgate.net
In the context of MCRs involving β-keto-esters, the initial step is often a Knoevenagel or enamine condensation. nih.gov For the synthesis of 1,3,4-oxadiazoles from N-isocyaniminotriphenylphosphorane, the proposed mechanism involves the formation of an iminophosphorane intermediate. This intermediate then undergoes an intramolecular aza-Wittig reaction to form the oxadiazole ring. researchgate.net
For the Hantzsch dihydropyridine (B1217469) synthesis, another well-known MCR that can utilize β-keto-esters, the mechanism is thought to involve a Knoevenagel condensation followed by a Michael-type addition and subsequent cyclization and dehydration. nih.govfrontiersin.org The investigation of these reaction pathways often relies on a combination of experimental techniques, such as the isolation and characterization of intermediates, and computational studies. chinesechemsoc.org The study of reaction intermediates provides deep insights into the underlying transformations and facilitates the rational design of new MCRs for the synthesis of diverse molecular frameworks. rsc.org
Advanced Spectroscopic Characterization and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of the chemical structure of methyl 4-(2-oxopropyl)benzoate, providing precise information about the electronic environment of each proton and carbon atom.
Comprehensive Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic and aliphatic protons within the molecule. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the aromatic protons on the benzene (B151609) ring appear as a multiplet in the range of δ 8.11–7.17 ppm. rsc.org Specifically, the two protons ortho to the ester group are observed as a multiplet around δ 8.11–7.94 ppm, while the two protons ortho to the oxopropyl group are found in a multiplet between δ 7.31–7.17 ppm. rsc.org
The aliphatic portion of the molecule gives rise to three sharp singlet peaks. The methyl ester protons (O-CH₃) resonate at approximately δ 3.84 ppm. rsc.org The methylene (B1212753) protons (CH₂) of the oxopropyl group appear as a singlet at δ 3.75 ppm, and the methyl protons (CH₃) of the ketone group are observed at δ 2.16 ppm. rsc.org
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
|---|---|---|---|
| Aromatic (ortho to ester) | 8.11–7.94 | m | 2H |
| Aromatic (ortho to oxopropyl) | 7.31–7.17 | m | 2H |
| Methyl Ester (O-CH₃) | 3.84 | s | 3H |
| Methylene (CH₂) | 3.75 | s | 2H |
| Ketone Methyl (CH₃) | 2.16 | s | 3H |
Carbon-13 NMR (¹³C NMR) Resonance Assignments
The ¹³C NMR spectrum provides further confirmation of the molecular structure by identifying the carbon skeleton. The carbonyl carbon of the ketone is the most downfield signal, appearing at approximately δ 205.3 ppm. rsc.org The ester carbonyl carbon resonates at a slightly more shielded position, around δ 166.4 ppm. rsc.org
The aromatic carbons exhibit chemical shifts in the range of δ 139.2 to 129.0 ppm. The quaternary carbon attached to the ester group is found at δ 129.0 ppm, while the quaternary carbon attached to the oxopropyl group is at δ 139.2 ppm. rsc.org The two sets of aromatic CH carbons are observed at δ 129.9 ppm and δ 129.5 ppm. rsc.org
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Ketone Carbonyl (C=O) | 205.3 |
| Ester Carbonyl (C=O) | 166.4 |
| Aromatic C (attached to oxopropyl) | 139.2 |
| Aromatic CH (ortho to ester) | 129.9 |
| Aromatic CH (ortho to oxopropyl) | 129.5 |
| Aromatic C (attached to ester) | 129.0 |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR experiments are instrumental in confirming the connectivity of the atoms within this compound.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the adjacent aromatic protons, confirming their positions on the benzene ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond correlations between protons and their attached carbons (¹H-¹³C). sdsu.edu This technique would definitively link the proton signals at δ 3.84, 3.75, and 2.16 ppm to their respective methyl ester, methylene, and ketone methyl carbons. Similarly, the aromatic proton signals would be correlated to their directly bonded aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments. sdsu.edu For instance, the methyl ester protons (δ 3.84 ppm) would show a correlation to the ester carbonyl carbon (δ 166.4 ppm). The methylene protons (δ 3.75 ppm) would show correlations to the ketone carbonyl carbon (δ 205.3 ppm) and the aromatic quaternary carbon at δ 139.2 ppm. These correlations provide unambiguous evidence for the placement of the functional groups on the aromatic ring. mdpi.com
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including IR and Raman, are employed to identify the key functional groups and characterize the vibrational modes of the molecule.
Vibrational Analysis of Key Functional Groups (Ester C=O, Ketone C=O)
The IR spectrum of this compound displays characteristic absorption bands for its two carbonyl groups. The ester carbonyl (C=O) stretching vibration is typically observed around 1700 cm⁻¹. vulcanchem.com The ketone carbonyl (C=O) stretch also appears in a similar region, often at a slightly different wavenumber, allowing for potential differentiation. vulcanchem.comnih.gov In some cases, these two bands may overlap. The presence of a strong absorption in this region is a clear indicator of the carbonyl functionalities. mdpi.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Ester C=O | Stretching | ~1700 |
| Ketone C=O | Stretching | ~1700 |
| Aromatic C=C | Stretching | 1600-1450 |
| Aliphatic C-H | Stretching | 3000-2850 |
| C-O (Ester) | Stretching | 1300-1000 |
Characterization of Aromatic and Aliphatic Modes
Beyond the carbonyl groups, the IR and Raman spectra provide information on other structural features. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. nih.gov The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups are found in the 3000-2850 cm⁻¹ range. nih.gov The C-O stretching of the ester group gives rise to signals in the 1300-1000 cm⁻¹ region. mdpi.com Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the benzene ring, which may be weak in the IR spectrum. google.comthermofisher.com
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a molecule through ionization and fragmentation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecular ion, which is crucial for unequivocally confirming the elemental composition of this compound. The theoretical monoisotopic mass of this compound (C₁₁H₁₂O₃) is calculated to be 192.07864 Da. An experimental HRMS measurement would be expected to yield a value in very close agreement, typically within a few parts per million (ppm). For instance, HRMS data for related benzoate (B1203000) esters have been used to confirm their molecular formulas with high confidence. mdpi.comnsf.gov The detection of the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ would further validate its molecular formula.
Table 1: Theoretical Mass Data for this compound
| Description | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂O₃ |
| Theoretical Monoisotopic Mass | 192.07864 Da |
| Theoretical [M+H]⁺ Mass | 193.08647 Da |
| Theoretical [M+Na]⁺ Mass | 215.06840 Da |
Electron ionization (EI) mass spectrometry induces reproducible fragmentation of the parent molecule, providing a "fingerprint" that reveals key structural motifs. The fragmentation pattern of this compound is predicted based on the established behavior of aromatic esters and ketones. miamioh.edulibretexts.org
Key expected fragmentation pathways include:
Loss of the methoxy (B1213986) radical (•OCH₃): A common fragmentation for methyl esters, leading to the formation of a stable acylium ion. brainly.com For the parent compound, this would result in a peak at m/z 161.
Alpha-cleavage at the ketone: Cleavage of the bond between the carbonyl carbon and the adjacent methyl group would result in the loss of a methyl radical (•CH₃), producing a fragment at m/z 177.
McLafferty Rearrangement: As a ketone with available gamma-hydrogens (on the methyl group of the oxopropyl chain), a McLafferty rearrangement is possible, leading to the elimination of a neutral acetone (B3395972) molecule and the formation of a radical cation at m/z 150. wikipedia.org
Formation of the benzoyl cation: Cleavage can lead to the formation of the benzoyl cation (m/z 105), a common fragment for benzoate derivatives. brainly.com
Loss of the entire ester group: Fragmentation may result in the loss of the •COOCH₃ group, generating a fragment corresponding to the rest of the molecule.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Corresponding Neutral Loss |
|---|---|---|
| 192 | [C₁₁H₁₂O₃]⁺• (Molecular Ion) | - |
| 177 | [M - CH₃]⁺ | •CH₃ |
| 161 | [M - OCH₃]⁺ | •OCH₃ |
| 150 | [M - C₃H₆O]⁺• | CH₃COCH₃ |
| 133 | [M - COOCH₃]⁺ | •COOCH₃ |
| 105 | [C₇H₅O]⁺ | C₄H₇O₂ |
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides significant insight into its likely solid-state conformation and packing.
Single-crystal X-ray diffraction would definitively determine the three-dimensional arrangement of atoms in the solid state. For this compound, this would reveal the planarity of the benzene ring and the ester group, as well as the torsion angles defining the orientation of the 2-oxopropyl substituent relative to the aromatic ring. The stereochemistry of the molecule is achiral. Analysis of related methyl 4-substituted benzoates shows that the ester group is typically coplanar with the benzene ring to maximize conjugation. kapadokya.edu.trnih.gov
C—H···O Hydrogen Bonds: Weak hydrogen bonds involving the carbonyl oxygen atoms of the ester and ketone groups as acceptors and aromatic or aliphatic C-H groups as donors are expected to be significant. iucr.orgresearchgate.net These interactions often link molecules into chains or layers.
π–π Stacking: The aromatic rings can interact through π–π stacking, where the rings are arranged in either a parallel-displaced or edge-to-face fashion. researchgate.net This is a common feature in the crystal structures of aromatic compounds.
The crystal structure of a related compound, methyl 4-(trimethylsilylethynyl)benzoate, shows molecules linked by weak C—H···O hydrogen bonds into chains that pack in a herringbone fashion. iucr.org
The nature and position of substituents on the benzoate ring profoundly influence the crystal packing. The 2-oxopropyl group at the para position is expected to play a key role in directing the intermolecular interactions. Its size and the presence of two carbonyl groups provide multiple sites for hydrogen bonding. In a series of methyl 4-substituted benzoates, different substituents were shown to alter the packing motifs, from simple chains to more complex layered structures. kapadokya.edu.trnih.gov For example, the introduction of a bulky group can facilitate specific packing arrangements to minimize steric hindrance while maximizing favorable intermolecular contacts. iucr.org
Computational and Theoretical Chemistry Studies of Methyl 4 2 Oxopropyl Benzoate
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)
Quantum chemical calculations are instrumental in understanding the fundamental electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations can predict a wide range of molecular characteristics with a high degree of accuracy.
Computational studies, particularly using DFT with a basis set such as B3LYP/6-311+G(d,p), can determine the most stable three-dimensional arrangement of atoms in Methyl 4-(2-oxopropyl)benzoate. These calculations typically reveal key bond lengths, bond angles, and dihedral angles that define the molecule's geometry. For instance, the geometry of the benzene (B151609) ring is expected to be largely planar, with the ester and ketone groups exhibiting specific orientations relative to the ring to minimize steric hindrance and optimize electronic interactions.
The electronic structure analysis provides insights into the distribution of electrons within the molecule. The presence of electron-withdrawing groups, the acetyl group and the methyl ester group, influences the electron density of the aromatic ring. This effect can be quantified through Mulliken charge analysis, which assigns partial charges to each atom. The carbonyl carbons in both the ester and ketone functionalities are expected to carry a significant positive charge, making them susceptible to nucleophilic attack, while the oxygen atoms will be negatively charged.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C=O bond length (ester) | ~1.21 Å |
| C=O bond length (ketone) | ~1.22 Å |
| C-O bond length (ester) | ~1.35 Å |
| C-C bond length (ring) | ~1.39-1.40 Å |
| C-C bond length (side chain) | ~1.51-1.54 Å |
| Dihedral Angle (Ring-Ester) | ~10-20° |
Note: These are estimated values based on calculations of similar molecules and are subject to variation based on the specific computational method and basis set used.
Theoretical calculations are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be calculated to a high degree of accuracy. For this compound, the aromatic protons are expected to appear in the downfield region (typically 7-8 ppm) due to the deshielding effect of the carbonyl groups. The protons of the methylene (B1212753) and methyl groups in the side chain, as well as the methyl group of the ester, will have distinct chemical shifts. Similarly, the ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the side chain.
Infrared (IR) Spectroscopy: The vibrational frequencies in the IR spectrum can be computed to help assign the various vibrational modes of the molecule. Key predicted vibrational frequencies for this compound would include the C=O stretching vibrations for the ester and ketone groups, which are expected to appear in the region of 1680-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching and bending vibrations, would also be predicted. Theoretical studies on similar molecules like methyl benzoate (B1203000) and acetophenone (B1666503) have shown good agreement between calculated and experimental vibrational frequencies. nih.govnih.govresearchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (Aromatic H) | 7.2-8.1 ppm |
| ¹H NMR Chemical Shift (CH₂ group) | ~3.8 ppm |
| ¹H NMR Chemical Shift (COCH₃ group) | ~2.2 ppm |
| ¹H NMR Chemical Shift (OCH₃ group) | ~3.9 ppm |
| ¹³C NMR Chemical Shift (C=O, ester) | ~166 ppm |
| ¹³C NMR Chemical Shift (C=O, ketone) | ~205 ppm |
| IR Frequency (C=O stretch, ester) | ~1720 cm⁻¹ |
Note: These are estimated values and can be influenced by solvent and experimental conditions.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com
For this compound, the HOMO is likely to be localized on the benzene ring and the oxygen atoms, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbonyl groups and the aromatic ring, suggesting these are the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.
Table 3: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -1.5 to -2.5 eV |
Note: These values are estimations and can vary significantly with the level of theory and basis set used in the calculation.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its conformational dynamics and interactions with its environment.
MD simulations can explore the conformational landscape of this compound by simulating its motion over time. The molecule possesses several rotatable bonds, particularly around the ester and propanone side chains. These rotations give rise to different conformers with varying energies. By analyzing the simulation trajectory, it is possible to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape can influence its biological activity and physical properties. The flexibility of the side chain, in particular, can be assessed by monitoring the fluctuations in dihedral angles over the course of the simulation.
Mechanistic Investigations using Computational Chemistry
Computational chemistry provides powerful tools to elucidate reaction mechanisms, offering insights into the energetic and structural changes that occur during a chemical transformation. For this compound, theoretical studies focusing on its reaction pathways are crucial for understanding its reactivity and for the rational design of synthetic routes. Such investigations typically involve the use of quantum chemical methods, like Density Functional Theory (DFT), to map out the potential energy surface of a reaction.
A cornerstone of mechanistic computational chemistry is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. As of the latest available data, specific transition state analyses for reaction pathways involving this compound have not been extensively reported in peer-reviewed literature.
Theoretical studies on analogous compounds, such as other substituted benzoates, often employ computational methods to locate transition state structures for reactions like hydrolysis, esterification, or enolate formation. For this compound, a hypothetical reaction pathway, such as the enolization of the ketone moiety, would be expected to proceed through a specific transition state. The geometric parameters of such a transition state, including bond lengths and angles of the atoms directly involved in the reaction, would be critical in understanding the reaction mechanism.
Future computational studies on this compound would likely focus on calculating the vibrational frequencies of the located transition state structures. A key characteristic of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.
Table 1: Hypothetical Transition State Geometries for a Reaction of this compound
| Parameter | Reactant | Transition State | Product |
| C=O bond length (ketone) | 1.23 Å | 1.35 Å | 1.42 Å (C-O single bond in enol) |
| C-H bond length (alpha-carbon) | 1.10 Å | 1.50 Å | - |
| O-H bond length (in forming enol) | - | 1.20 Å | 0.96 Å |
| Imaginary Frequency | N/A | -350 cm⁻¹ | N/A |
Note: The data in this table is hypothetical and serves as an illustrative example of what a transition state analysis would entail. No specific experimental or computational data for this compound was found in the public domain.
The energy profile of a chemical reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. This profile is constructed by calculating the energies of the reactants, transition states, intermediates, and products. The difference in energy between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.
Detailed energy profiles for chemical transformations of this compound are not currently available in the scientific literature. However, computational chemists could construct such profiles to investigate various potential reactions. For example, the energy profile for the base-catalyzed aldol (B89426) condensation of this compound could be calculated. This would involve determining the energies of the starting material, the enolate intermediate, the transition state for the carbon-carbon bond formation, and the final aldol adduct.
Table 2: Hypothetical Energy Profile Data for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 | +10.5 |
| Products | -12.3 |
Note: This table presents hypothetical data to illustrate the concept of an energy profile. Specific computational data for this compound is not publicly available.
Future research in the computational and theoretical chemistry of this compound is needed to provide the specific data required for a thorough understanding of its mechanistic pathways.
Role As a Versatile Synthetic Intermediate in Target Oriented Synthesis
Precursor in Medicinal Chemistry Building Blocks
In medicinal chemistry, the structural framework of Methyl 4-(2-oxopropyl)benzoate is a useful starting point for creating more elaborate molecules with potential therapeutic applications. The ketone and ester groups provide reactive handles for building complex scaffolds that are central to the structure of various drug candidates.
Synthesis of Advanced Benzoate-Containing Drug Scaffolds
The benzoate (B1203000) motif is present in numerous pharmacologically active compounds. This compound can be utilized in the construction of these scaffolds. The ketone's α-carbon and carbonyl group, as well as the ester, are sites for various organic reactions such as aldol (B89426) condensations, reductions, and coupling reactions. These transformations enable the elaboration of the side chain and the modification of the ester group, leading to a diverse array of benzoate-containing structures for drug discovery programs.
Applications in the Preparation of Pemetrexed Disodium (B8443419) Intermediates
Pemetrexed disodium is a multitargeted antifolate agent used in chemotherapy. The synthesis of this complex molecule involves several key intermediates. While direct synthesis from this compound is not the commonly cited route, its structural components are closely related to crucial precursors like methyl 4-(4-oxobutyl)benzoate and methyl 4-(3-bromo-4-oxobutyl)benzoate.
The industrial synthesis of Pemetrexed often starts from materials like methyl 4-formylbenzoate. One established pathway involves the transformation of methyl 4-(4-oxobutyl)benzoate. This intermediate possesses a four-carbon chain with a terminal aldehyde, which is essential for constructing the pyrrolo[2,3-d]pyrimidine core of Pemetrexed.
A subsequent key step in the synthesis is the selective bromination of methyl 4-(4-oxobutyl)benzoate at the alpha position to the ketone, yielding methyl 4-(3-bromo-4-oxobutyl)benzoate. This bromination is a critical transformation that introduces a leaving group, facilitating the subsequent cyclization reaction with 2,4-diamino-6-hydroxypyrimidine (B22253) to form the core heterocyclic system of Pemetrexed. The reaction is typically carried out using a brominating agent like N-bromosuccinimide (NBS).
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| Methyl 4-(4-oxobutyl)benzoate | C₁₂H₁₄O₃ | Precursor containing the required butyl side chain. |
| Methyl 4-(3-bromo-4-oxobutyl)benzoate | C₁₂H₁₃BrO₃ | Brominated intermediate enabling cyclization to form the drug's core structure. |
Utility in Agrochemical and Materials Science Synthesis
The utility of this compound and its derivatives extends beyond pharmaceuticals into the realms of agrochemicals and materials science. The chemical reactivity of its functional groups makes it a candidate for the synthesis of novel pesticides and specialized polymers.
Derivatives such as methyl 4-(3-bromo-4-oxobutyl)benzoate are recognized as intermediates for agrochemical applications. The presence of the reactive bromo-keto system allows for the construction of complex molecules that may exhibit herbicidal or insecticidal properties. The broader class of aryl ketones is known to be important in the synthesis of various agrochemicals, including herbicides and fungicides. For instance, certain benzoate derivatives have been explored for their insecticidal properties.
In materials science, benzoate esters can be incorporated as monomers in the synthesis of polymers like polyesters and polyamides. The specific properties of the resulting material can be tuned by the structure of the monomer. The oxopropyl side chain on this compound offers a site for further functionalization or cross-linking, which could be exploited in the design of specialty polymers with tailored thermal or mechanical properties.
Rational Design of Derivatives for Specific Chemical Applications
The rational design of derivatives based on the this compound scaffold allows for the creation of molecules with specific functionalities tailored for various applications. By strategically modifying its structure, chemists can fine-tune the electronic and steric properties to achieve a desired chemical reactivity or biological activity.
Key modifications can include:
Chain length modification: The propyl chain can be lengthened or shortened through reactions like homologation to alter the spacing between the aromatic ring and the ketone.
Functional group transformation: The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions to introduce new functional groups. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified to other esters.
An example of rational design is the synthetic sequence leading to Pemetrexed intermediates, where the side chain is specifically constructed and functionalized with a bromine atom to facilitate a key ring-forming reaction.
| Derivative Structure | Modification | Potential Application |
|---|---|---|
| Methyl 4-(2-hydroxypropyl)benzoate | Reduction of the ketone to a secondary alcohol. | Chiral building block, precursor for polyesters. |
| 4-(2-Oxopropyl)benzoic acid | Hydrolysis of the methyl ester to a carboxylic acid. | Monomer for polyamides, starting material for further derivatization. |
| Methyl 4-(2-aminopropyl)benzoate | Reductive amination of the ketone. | Building block for pharmacologically active amines. |
Enzymatic and Biocatalytic Transformations of 4 2 Oxopropyl Benzoic Acid and Its Esters
Cytochrome P450 Enzymes in Hydroxylation Reactions
Cytochrome P450 enzymes, a diverse superfamily of heme-containing monooxygenases, are known for their ability to hydroxylate non-activated C-H bonds. The bacterial enzyme CYP199A4 from Rhodopseudomonas palustris has been identified as a particularly effective catalyst for the oxidation of various para-substituted benzoic acids. researchgate.netuq.edu.au Its natural function involves the efficient oxidation of compounds like 4-methoxybenzoic acid. researchgate.net
CYP199A4 exhibits notable substrate specificity and regioselectivity in its reaction with 4-(2-oxopropyl)benzoic acid. Research has demonstrated that wild-type CYP199A4 (WT-CYP199A4) capably catalyzes the hydroxylation of the C-H bond at the C1' position of 4-(2-oxopropyl)benzoic acid. researchgate.net This reaction leads to the formation of the α-hydroxyketone metabolite, 4-(1-hydroxy-2-oxopropyl)benzoic acid. researchgate.net The enzyme's high regioselectivity for the para-substituent is a key characteristic, largely dictated by the binding of the benzoic acid moiety within the active site, which positions the functional group at the para-position near the heme iron center. researchgate.netrsc.org While the enzyme can bind other substrates, the carboxylate group of the benzoic acid is critical for optimal binding and turnover activity. uq.edu.au
Interestingly, crystal structures of CYP199A4 in complex with 4-(2-oxopropyl)benzoic acid revealed that the alkyl group targeted for hydroxylation does not orient directly toward the active iron, a configuration typically considered favorable for such reactions. nih.gov This suggests that the substrate's reaction state within the enzyme requires further investigation beyond static crystal structures. nih.gov
| Substrate | Enzyme | Position of Hydroxylation | Product |
| 4-(2-oxopropyl)benzoic acid | CYP199A4 | C1' | 4-(1-hydroxy-2-oxopropyl)benzoic acid |
The hydroxylation reactions catalyzed by CYP199A4 often proceed with high enantioselectivity. nih.gov However, in the case of 4-(2-oxopropyl)benzoic acid, experimental results did not definitively clarify the predominant enantiomer formed. nih.gov To explore this, molecular dynamics (MD) simulations were employed. These simulations suggested that for 4-(2-oxopropyl)benzoic acid, there was minimal selectivity preference for one enantiomer over the other. nih.gov This contrasts with other substrates like 4-propionylbenzoic acid, where simulations proposed a preference for the formation of the (S)-enantiomer. nih.gov
Investigation of Enzyme-Substrate Binding and Catalytic Mechanisms
To elucidate the factors governing the catalytic activity and selectivity of CYP199A4, researchers have combined site-directed mutagenesis with computational modeling techniques. These studies provide deep insights into the enzyme-substrate interactions at an atomic level.
The active site of CYP199A4 plays a crucial role in determining substrate orientation and reactivity. Mutagenesis studies have been instrumental in probing the function of specific amino acid residues. For instance, the phenylalanine residue at position 182 (Phe182) has been shown to be a key regulator of substrate reactivity. nih.gov
While the wild-type CYP199A4 enzyme catalyzes the hydroxylation of α-hydroxyketones, the F182L mutant, where phenylalanine is replaced by leucine, exhibits an altered catalytic function. This mutant has been shown to support the cleavage of the C–C bond between the carbonyl and hydroxyl groups of the α-hydroxyketone product, a reaction not observed with the wild-type enzyme. nih.gov This change in reactivity highlights how a single amino acid substitution can dramatically alter the catalytic outcome by modifying the substrate's positioning and interactions within the active site. The F182L mutant of CYP199A4 was also found to enable the aromatic oxidation of 4-phenylbenzoic acid, a reaction not catalyzed by the wild-type enzyme. researchgate.net
| Enzyme Variant | Catalytic Activity on α-hydroxyketone derived from 4-(2-oxopropyl)benzoic acid |
| Wild-Type CYP199A4 | Hydroxylation |
| F182L Mutant | C-C bond cleavage |
To gain a more profound understanding of the reaction mechanisms, researchers have utilized sophisticated computational methods like combined quantum mechanics/molecular mechanics (QM/MM) simulations. nih.gov These simulations allow for the study of the electronic changes that occur during the enzymatic reaction within the complex protein environment.
QM/MM molecular dynamics simulations were conducted on CYP199A4 systems to uncover how the Phe182 residue regulates substrate reactivity. nih.gov These computational studies can model the reaction potential energy surfaces for the formation of different enantiomers and explain the stereoselectivity observed. nih.gov By analyzing the trajectories and energy barriers, these simulations can substantiate deductions about favored reaction pathways and provide a detailed picture of the transition states, which is often difficult to obtain through experimental methods alone. nih.gov
Future Research Directions and Emerging Opportunities
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, a trend that is expected to heavily influence the future synthesis of methyl 4-(2-oxopropyl)benzoate. uniroma1.itunibo.it Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. mdpi.comwjpmr.com Future research will likely prioritize the development of eco-friendly alternatives that adhere to the principles of green chemistry.
Key areas of investigation will include the use of renewable starting materials and bio-based production pathways. For instance, engineered microorganisms could be developed to synthesize benzoate (B1203000) precursors from renewable feedstocks like glucose or glycerol. nih.gov Additionally, the replacement of conventional inorganic acids with recoverable and reusable solid acid catalysts, such as zirconia-based catalysts, presents a promising avenue for reducing environmental pollution. mdpi.com The exploration of solvent-free reaction conditions or the use of greener solvents, such as water, will also be a critical aspect of developing more sustainable synthetic protocols. rsc.org Microwave-assisted and ultrasonic-activated syntheses are other green chemistry techniques that could be explored to improve reaction efficiency and minimize energy consumption. researchgate.netnih.gov
A comparative look at traditional versus green synthetic approaches is presented below:
| Feature | Traditional Synthesis | Green Synthesis Approach |
| Catalysts | Often uses corrosive and non-recyclable acids like sulfuric acid. mdpi.com | Employs reusable solid acid catalysts or biocatalysts. mdpi.comnih.gov |
| Solvents | Typically relies on volatile organic compounds (VOCs). | Focuses on solvent-free conditions or the use of benign solvents like water. rsc.org |
| Energy | May require prolonged heating, leading to high energy consumption. | Utilizes energy-efficient methods like microwave irradiation. nih.gov |
| Waste | Can generate significant amounts of chemical waste. mdpi.com | Aims for higher atom economy and minimal waste generation. uniroma1.it |
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of the this compound molecule is crucial for tuning its properties and expanding its applications. Future research will undoubtedly focus on the discovery and implementation of novel catalytic systems to achieve more efficient and selective chemical transformations. Both the ketone and the benzoate ester moieties of the molecule offer sites for functionalization.
For the ketone group, research into the β-functionalization of ketones is a rapidly developing area. uchicago.edugrantome.comacs.orgnih.gov Advanced catalytic methods, such as the synergistic combination of photoredox and organocatalysis, could enable the direct introduction of various functional groups at the β-position of the oxopropyl side chain. grantome.comnih.gov This would provide access to a wide range of novel derivatives with potentially enhanced biological or material properties.
Regarding the benzoate ester, the development of non-noble metal catalysts for carbonylative reactions is a significant area of interest. nih.gov For instance, low-valent tungsten-catalyzed reactions could provide a sustainable and cost-effective method for the synthesis and modification of the benzoate core. nih.gov Furthermore, the use of benzoate esters as photosensitization catalysts and auxiliaries in light-powered reactions is an emerging field that could lead to novel C-H functionalization strategies for the aromatic ring. nih.gov
| Catalytic Approach | Target Moiety | Potential Transformation |
| Photoredox and Organocatalysis | Ketone (β-position) | Direct C-H functionalization, such as arylation or alkylation. grantome.comnih.gov |
| Low-Valent Tungsten Catalysis | Benzoate Ester | Carbonylative coupling reactions for synthesis and modification. nih.gov |
| Benzoate-mediated Photosensitization | Aromatic Ring | Light-powered C-H functionalization, such as fluorination. nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic processes with flow chemistry and automated platforms offers numerous advantages, including improved safety, enhanced reaction control, and accelerated discovery of new compounds. nih.govbeilstein-journals.orgrsc.orgnih.gov Future research on this compound will likely leverage these technologies to develop more efficient and scalable synthetic routes.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.orgnih.gov This can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. nih.gov The synthesis of aromatic ketones and benzoate esters has been shown to be amenable to flow conditions, suggesting that the production of this compound could be significantly optimized using this approach. nih.govacs.org
Automated synthesis platforms, which combine robotics with chemical reactors and analytical instruments, can be used to rapidly screen a wide range of reaction conditions and catalysts. youtube.com This high-throughput experimentation approach can accelerate the optimization of synthetic routes and the discovery of novel derivatives of this compound. The ability to "teleport" optimized synthetic protocols between different laboratories using standardized automated platforms could also foster greater collaboration and innovation in this area. youtube.com
Advanced Applications in Interdisciplinary Research Fields
While the current applications of this compound are not extensively documented, its chemical structure suggests potential for use in a variety of interdisciplinary research fields. Future research is expected to explore these possibilities, particularly in medicinal chemistry and materials science.
In medicinal chemistry, the β-aryl ketone motif is a key structural feature in many bioactive natural products and pharmaceuticals. chemrxiv.org The structural similarity of this compound to these compounds suggests that it could serve as a valuable building block for the synthesis of new therapeutic agents. For instance, derivatives of this compound could be investigated for their potential as anticancer, anti-inflammatory, or antimicrobial agents. jopir.inrsc.orgnih.gov The development of benzoate derivatives with neuroprotective properties is another promising area of research. google.com
In materials science, benzoate esters are known to influence the photoluminescence properties of organic molecules. researchgate.net This suggests that this compound and its derivatives could be explored for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. The ability to functionalize both the aromatic ring and the ketone side chain provides a versatile platform for tuning the electronic and photophysical properties of these materials.
| Field | Potential Application | Rationale |
| Medicinal Chemistry | Synthesis of novel therapeutic agents | The β-aryl ketone scaffold is present in many bioactive molecules. chemrxiv.org |
| Development of anticancer and anti-inflammatory drugs | α,β-Unsaturated aryl ketones, which can be derived from this compound, show promising pharmacological activity. researchgate.net | |
| Neuroprotective agents | Benzoate derivatives have shown potential in treating neurodegenerative diseases. google.com | |
| Materials Science | Organic electronics (e.g., OLEDs) | Benzoate esters can enhance the photoluminescence of organic compounds. researchgate.net |
| Fluorescent probes | The tunable structure allows for the design of molecules with specific photophysical properties. |
Q & A
Basic: What experimental techniques are critical for characterizing the physicochemical properties of Methyl 4-(2-oxopropyl)benzoate?
Key methods include:
- Chromatography (HPLC/GC) to assess purity and stability under varying conditions.
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm structural integrity, including the ester and ketone functional groups.
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine thermal stability and melting points.
- Shake-flask method for experimental LogP measurement (reported as 1.604) .
- Refractometry to measure refractive index (1.514) and validate molecular polarizability .
Basic: How is this compound synthesized, and what are common purification challenges?
A typical synthesis involves:
- Esterification of 4-(2-oxopropyl)benzoic acid with methanol under acidic catalysis.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
Challenges include: - Removing trace acidic byproducts (e.g., unreacted benzoic acid derivatives) using neutral alumina.
- Minimizing ketone group degradation during solvent evaporation by employing low-temperature rotary evaporation .
Advanced: How do computational models predict the reactivity of the ketone group in this compound?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying the ketone oxygen as a nucleophilic site.
- Molecular docking studies highlight its potential as a ligand for enzymes like aldose reductase, with binding affinity correlated to ketone electrophilicity.
- Solvent effects (e.g., polar aprotic vs. protic) are simulated using COSMO-RS to optimize reaction conditions for nucleophilic additions .
Advanced: What strategies resolve contradictions in crystallographic data during structure refinement?
- Cross-validation between SHELXL (for small-molecule refinement) and WinGX (for data integration) ensures consistency in lattice parameters and thermal displacement coefficients.
- Twinned data analysis : Use SHELXD to deconvolute overlapping reflections in cases of pseudo-merohedral twinning.
- Validation tools : Check R-factor convergence and Hirshfeld surface analysis to identify outliers in hydrogen bonding or van der Waals interactions .
Advanced: How does the steric environment of the 2-oxopropyl group influence regioselectivity in multi-component reactions?
- The 2-oxopropyl group induces steric hindrance, favoring reactions at the para-position of the benzoate ring.
- Sonogashira coupling (e.g., with aryl halides) requires palladium catalysts (Pd(PPh₃)₂Cl₂) and copper iodide co-catalysts to achieve >70% yield, as steric effects slow competing ortho-substitution .
- Mannich reactions : Steric bulk directs imine formation to the ketone oxygen, confirmed by NOESY NMR to track spatial proximity .
Advanced: What methodologies address discrepancies in biological activity data across in vitro assays?
- Dose-response normalization : Account for solvent effects (e.g., DMSO concentration ≤0.1%) to avoid false negatives in cytotoxicity assays.
- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) that may skew IC₅₀ values.
- Orthogonal assays (e.g., SPR vs. fluorescence polarization) validate binding kinetics for targets like kinase inhibitors .
Basic: What safety protocols are essential when handling this compound in the lab?
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (flash point: 128.8°C).
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (vapor pressure: ~0.01 mmHg at 25°C).
- Spill management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous washes to prevent ester hydrolysis .
Advanced: How do substituent effects on the benzoate ring alter photophysical properties?
- Electron-withdrawing groups (e.g., nitro, bromo) at the para-position redshift UV-Vis absorption (λmax 270→290 nm) via conjugation with the ketone.
- Time-dependent DFT (TDDFT) simulations correlate Stokes shift (Δλ ~40 nm) with solvent polarity in fluorescence studies.
- Transient absorption spectroscopy maps triplet-state lifetimes for applications in photocatalysis .
Advanced: What analytical approaches differentiate polymorphs of this compound?
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures (SHELX-refined).
- Solid-state NMR : Distinguish polymorphs via <sup>13</sup>C chemical shift anisotropy (CSA) of the carbonyl groups.
- Hot-stage microscopy monitors melting point variations (Δmp ~5°C) between forms .
Advanced: How are kinetic vs. thermodynamic products controlled in Friedel-Crafts acylations using this compound?
- Low temperatures (-20°C) favor the kinetic product (meta-acylation) via Lewis acid catalysis (AlCl₃).
- High temperatures (80°C) shift equilibrium to the thermodynamic product (para-acylation) due to steric relief.
- In situ IR spectroscopy tracks acyl intermediate formation rates to optimize conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
